molecular formula C16H19N9O B2778289 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide CAS No. 2201824-79-3

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B2778289
CAS No.: 2201824-79-3
M. Wt: 353.39
InChI Key: XPNHPUIEYUPZHR-UHFFFAOYSA-N
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Description

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N9O and its molecular weight is 353.39. The purity is usually 95%.
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Biological Activity

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide is a complex organic compound belonging to the class of triazolo-pyridazine derivatives. This compound exhibits significant potential for various biological activities, particularly in the context of cancer research and other therapeutic applications. The unique structural features of this compound contribute to its pharmacological properties.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Feature Details
Molecular Formula C17H19N7O
Molecular Weight 354.385 g/mol
Melting Point 188–189 °C
Structural Motifs Triazole ring, pyridazine moiety

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For example, a series of compounds including those with similar scaffolds demonstrated significant inhibitory activity against c-Met kinase and various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising compound in these studies exhibited IC50 values of 1.06 ± 0.16 µM for A549 cells and 2.73 ± 0.33 µM for HeLa cells .

The mechanism of action appears to involve the binding of these compounds to the ATP-binding site of the c-Met kinase, inhibiting its activity and thereby reducing cell proliferation and inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure–activity relationships of triazolo-pyridazine derivatives indicate that specific modifications to the core structure can enhance biological activity. For instance:

Compound IC50 (µM) Cell Line
12e1.06 ± 0.16A549
12e1.23 ± 0.18MCF-7
12e2.73 ± 0.33HeLa

This table illustrates that compounds with specific functional groups or substitutions exhibit varying degrees of cytotoxicity against different cancer cell lines .

Study on c-Met Kinase Inhibitors

In a comprehensive study focusing on triazolo-pyridazine derivatives, researchers synthesized several compounds and evaluated their inhibitory effects on c-Met kinase activity. The study revealed that certain derivatives not only inhibited kinase activity but also showed moderate cytotoxic effects against tumor cell lines. Notably, compound 12e was highlighted for its potent inhibitory action with an IC50 value comparable to established drugs like Foretinib .

Apoptosis Induction

Further investigations into the biological mechanisms revealed that these compounds could induce late apoptosis in A549 cells and cause cell cycle arrest at the G0/G1 phase. This suggests that this compound may play a role in modulating apoptotic pathways in cancer cells .

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N9O/c1-23(16(26)14-17-9-18-20-14)11-7-24(8-11)13-6-5-12-19-21-15(25(12)22-13)10-3-2-4-10/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNHPUIEYUPZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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